molecular formula C21H20O5 B2501900 methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate CAS No. 690682-71-4

methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate

Cat. No.: B2501900
CAS No.: 690682-71-4
M. Wt: 352.386
InChI Key: OFLBKZVWEJKRCB-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 4-[(4-ethyl-7-methyl-2-oxochromen-5-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-15-11-19(22)26-18-10-13(2)9-17(20(15)18)25-12-14-5-7-16(8-6-14)21(23)24-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLBKZVWEJKRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate involves its interaction with various molecular targets. The chromen-2-one core can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial and anticancer effects . Additionally, its ability to interfere with the vitamin K cycle makes it a potential anticoagulant .

Comparison with Similar Compounds

Biological Activity

Methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticoagulant properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name is methyl 4-[(4-ethyl-7-methyl-2-oxochromen-5-yl)oxymethyl]benzoate, with a molecular formula of C21H20O5C_{21}H_{20}O_5 and a molecular weight of 352.38 g/mol. The structure features a coumarin core linked to a benzoate moiety, which is crucial for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H20O5C_{21}H_{20}O_5
Molecular Weight352.38 g/mol
CAS Number690682-71-4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase, enzymes critical for bacterial replication. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy
A study tested the compound against several pathogens using the disc diffusion method. The results indicated a clear zone of inhibition around discs containing the compound, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. It has been found to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

Mechanism of Action
The anticancer effects are attributed to the compound's ability to:

  • Interfere with cell cycle progression.
  • Induce oxidative stress leading to cell death.
  • Inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF).

Table: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)12Cell cycle arrest
A549 (Lung Cancer)10Oxidative stress

Anticoagulant Properties

Similar to other coumarin derivatives like warfarin, this compound has been investigated for its anticoagulant properties. It acts by inhibiting vitamin K epoxide reductase, an essential enzyme in the coagulation cascade.

Research Findings
In animal models, administration of this compound resulted in prolonged prothrombin time, indicating its potential use as an anticoagulant agent.

Comparison with Similar Compounds

This compound shares structural similarities with other coumarin derivatives but exhibits unique biological activities due to its specific substitution pattern.

CompoundBiological ActivityNotes
WarfarinAnticoagulantWidely used anticoagulant
DicoumarolAnticoagulantDerived from coumarin
4-MethylumbelliferoneFluorescent probeUsed in biochemical assays

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